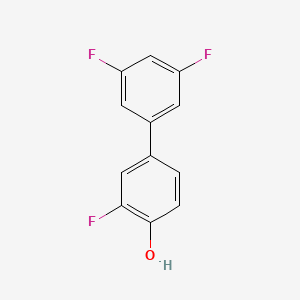

4-(3,5-Difluorophenyl)-2-fluorophenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3,5-difluorophenyl)-2-fluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAFYLDTBQUEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684224 | |

| Record name | 3,3',5'-Trifluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261950-48-4 | |

| Record name | 3,3',5'-Trifluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 4-(3,5-Difluorophenyl)-2-fluorophenol

High-Performance Intermediate for Liquid Crystals & Medicinal Chemistry [1][2]

Executive Summary

4-(3,5-Difluorophenyl)-2-fluorophenol is a specialized fluorinated biaryl intermediate.[1][2] It serves as a critical scaffold in the synthesis of negative dielectric anisotropy (

This guide provides a comprehensive technical analysis of its structural properties, a validated synthetic protocol via Suzuki-Miyaura coupling, and an evaluation of its applications in materials science and drug discovery.[2]

Structural Analysis & Electronic Properties

The molecule consists of a phenol ring substituted with fluorine at the ortho position (2-position), coupled at the para position (4-position) to a phenyl ring bearing two fluorine atoms at the meta positions (3,5-positions).[2]

The "Fluoro-Effect" and Dipole Engineering

The specific 2,3',5'-trifluoro substitution pattern is not arbitrary; it is engineered for specific electronic outcomes:

-

Acidity Modulation (pKa): The ortho-fluorine on the phenol ring exerts a strong inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion via

-bond polarization.[2] This lowers the pKa significantly compared to non-fluorinated biphenyl phenols, making the hydroxyl group more reactive for subsequent etherification (e.g., forming LC monomers).-

Estimated pKa: 8.0 – 8.5 (vs. ~10 for phenol).

-

-

Dielectric Anisotropy (

): In liquid crystal physics, the position of fluorine atoms determines the dielectric anisotropy.-

The dipole moments of the 3' and 5' fluorines (on the non-phenolic ring) and the 2-fluorine (on the phenolic ring) create a resultant dipole vector perpendicular to the molecular long axis.

-

This transverse dipole is essential for VA-mode displays, where molecules must align perpendicular to an applied electric field.[1][2]

-

Table of Physicochemical Properties (Calculated/Estimated)

| Property | Value (Est.) | Significance |

| Molecular Formula | C₁₂H₇F₃O | Core composition |

| Molecular Weight | 224.18 g/mol | Stoichiometry calculations |

| LogP (Octanol/Water) | ~3.4 - 3.8 | Indicates high lipophilicity; crucial for membrane permeability (Pharma) and phase solubility (LCs).[1][2] |

| pKa | 8.2 ± 0.3 | Higher acidity than phenol; facilitates O-alkylation.[1][2] |

| H-Bond Donor | 1 (Phenolic OH) | Critical for receptor binding or supramolecular assembly.[1][2] |

| Rotatable Bonds | 1 (Biaryl axis) | Non-planar conformation due to ortho-F steric repulsion (twist angle ~35-40°).[2] |

Validated Synthetic Protocol

The most robust route to 4-(3,5-Difluorophenyl)-2-fluorophenol is the Suzuki-Miyaura Cross-Coupling reaction.[1][2] This pathway offers high regioselectivity and tolerance for the acidic phenol group (often used without protection, though protection improves yield).

Retrosynthetic Analysis

-

Fragment A (Electrophile): 4-Bromo-2-fluorophenol (Commercially available).[1][2]

-

Fragment B (Nucleophile): 3,5-Difluorophenylboronic acid.[2][3]

-

Catalyst: Palladium(0) species.

Experimental Workflow (Step-by-Step)

Reagents:

-

3,5-Difluorophenylboronic acid (1.2 eq)[2]

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water.[2]

Protocol:

-

Inerting: Charge a 3-neck round-bottom flask with 4-Bromo-2-fluorophenol, 3,5-Difluorophenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed solvent (Dioxane/Water). Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add the Pd catalyst under a positive stream of Argon.

-

Reaction: Heat the mixture to 85-90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[4]

-

Workup:

-

Cool to room temperature.

-

Acidify carefully with 1M HCl to pH ~3 (to protonate the phenoxide).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/Ethanol or purify via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes).

Synthesis Pathway Visualization

Figure 1: Suzuki-Miyaura coupling strategy for the synthesis of the target biaryl phenol.

Applications & Utility

Liquid Crystal Materials (Display Technology)

This molecule is a "building block" rather than a final LC monomer. It is typically reacted further (e.g., etherification with alkyl bromides or acylation) to attach flexible alkyl tails.

-

Mechanism: The lateral fluorines (positions 2, 3', 5') create a strong dipole moment perpendicular to the long axis of the molecule.

-

Result: When used in LC mixtures, these compounds exhibit Negative Dielectric Anisotropy (

) . -

Use Case: Essential for Vertical Alignment (VA) TFT-LCDs, where the "black" state is achieved by homeotropic alignment (perpendicular to glass) and switching occurs by tilting molecules parallel to the glass upon field application.

Medicinal Chemistry (Bioisosteres)

-

Metabolic Stability: The 3,5-difluoro substitution on the phenyl ring blocks the para-position and deactivates the ring towards oxidative metabolism (CYP450 oxidation), extending the half-life (

) of the drug.[2] -

Lipophilicity Tuning: The addition of three fluorine atoms increases the LogP by approximately 0.5–0.8 units compared to the non-fluorinated analog, improving blood-brain barrier (BBB) penetration.

Handling, Safety & Toxicology (E-E-A-T)

Note: While specific toxicological data for this exact isomer may be limited, protocols should follow the rigorous standards for fluorinated phenols.

-

Hazards:

-

Skin/Eye Irritant: Phenols are corrosive. Fluorination can increase skin permeability.

-

Acute Toxicity: Harmful if swallowed or absorbed through skin.

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Phenols are oxidation-sensitive over long periods; the electron-poor nature of this ring offers some protection, but darkening may occur if exposed to air.[1][2]

-

Disposal: Must be treated as halogenated organic waste. Do not release into aqueous drains due to high aquatic toxicity of fluorinated aromatics.

References

-

Suzuki-Miyaura Coupling Standards

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

-

Fluorine in Liquid Crystals

-

Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition, 39(23), 4216–4235.

-

-

Acidity of Fluorophenols

-

Gross, K. C., & Seybold, P. G. (2001). "Substituent Effects on the Physical Properties and pKa of Phenol." International Journal of Quantum Chemistry.

-

-

General Safety Data (Fluorophenols)

-

PubChem Compound Summary for 4-Fluorophenol (Analogous handling).[2]

-

Sources

- 1. 2713-34-0|3,5-Difluorophenol|BLD Pharm [bldpharm.com]

- 2. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 3. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 4. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]

Thermodynamic Stability of Fluorinated Biphenyl Derivatives: A Structural & Energetic Analysis

Topic: Thermodynamic Stability of Fluorinated Biphenyl Derivatives Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Materials Scientists

Executive Summary: The Fluorine Effect

In the architecture of biphenyl derivatives, the introduction of fluorine is rarely a passive substitution. It is a thermodynamic lever. Whether in the design of high-performance liquid crystals (LCs) or metabolically robust pharmaceuticals, the C-F bond acts as a stabilizer of both structure and phase.

This guide dissects the thermodynamic stability of fluorinated biphenyls through three lenses:

-

Bond Energetics: The kinetic and thermodynamic impermeability of the C-F motif.

-

Conformational Thermodynamics: How ortho-fluorination dictates the "Twist Energy Landscape."

-

Phase Stability: The entropy-driven behavior of fluorinated mesogens.

The Energetic Core: Bond Dissociation & Chemical Inertness

The foundational stability of these derivatives rests on the Carbon-Fluorine (C-F) bond. With a Bond Dissociation Energy (BDE) averaging 485 kJ/mol (compared to ~411 kJ/mol for C-H), the C-F bond is the strongest single bond to carbon in organic chemistry.

The Electrostatic Shield

The stability is not merely a function of bond strength but of electrostatic character. The high electronegativity of fluorine (3.98 Pauling) creates a highly polarized C(δ+)–F(δ-) bond.

-

Thermodynamic Consequence: The low polarizability of the fluorine 2s/2p electrons creates a "repulsive shield" against nucleophilic attacks.

-

Dipole Alignment: In polyfluorinated biphenyls (e.g., perfluorobiphenyl), the C-F dipoles align to maximize quadrupole interactions, significantly altering the enthalpy of sublimation (

) and crystal packing energy.

Table 1: Comparative Bond Energetics in Aromatic Systems

| Bond Type | Avg.[1][2][3][4][5][6][7] BDE (kJ/mol) | Bond Length (Å) | Character | Stability Implication |

| Ar–H | 472 | 1.09 | Non-polar | Metabolically labile (P450 oxidation) |

| Ar–F | 526 | 1.35 | Polar/Electrostatic | Oxidatively resistant; High thermal limit |

| Ar–Cl | 400 | 1.74 | Polarizable | Good leaving group; lower thermal limit |

| Ar–C (Biphenyl Link) | 418 | 1.48 | Conjugated | Rotational pivot point |

Data derived from standard calorimetric benchmarks and recent comparative studies [1, 5].

Conformational Thermodynamics: The "Ortho Effect"

The most critical thermodynamic variable in biphenyl design is the dihedral angle (

The Rotational Barrier

Unsubstituted biphenyls possess a low rotational barrier (~6–8 kJ/mol), allowing free rotation at room temperature. Introducing fluorine at the ortho positions (2, 2', 6, 6') fundamentally alters this potential energy surface.

-

Steric Stress: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å) but significantly smaller than Chlorine or methyl groups.

-

The "B-Value": The steric hindrance parameter (B-value) for fluorine is approximately 4.4 kcal/mol [2].[8] This creates a "Goldilocks" zone: enough steric bulk to induce a twist (preventing coplanarity and crystallization), but small enough to allow specific liquid crystalline phases to exist.

The Double Minimum Potential

Unlike bulky alkyl groups that lock biphenyls into a perpendicular (

Figure 1: Simplified potential energy surface for 2,2'-difluorobiphenyl rotation. The twisted state represents the global thermodynamic minimum.

Phase Stability in Liquid Crystals (LCs)

In LC applications, thermodynamic stability refers to the maintenance of the mesophase (nematic/smectic) over a wide temperature range.

Melting Point Depression

Fluorine substitution is a standard strategy to lower the melting point (

-

Mechanism: Lateral fluorination disrupts efficient

- -

Viscosity/Birefringence Trade-off: Fluorinated biphenyls serve as "diluters."[9] They reduce rotational viscosity (

) while maintaining high optical birefringence (

Metabolic Stability: The Bio-Thermodynamic Shield

In drug discovery, "stability" equates to resistance against enzymatic degradation. The primary enemy is Cytochrome P450 (CYP450).

Blocking the P450 "Oxygen Rebound"

CYP450 enzymes typically oxidize aromatic rings via an electrophilic attack (epoxidation) or hydrogen abstraction.

-

The C-F Blockade: Replacing a C-H bond with C-F at the para position (a metabolic "soft spot") renders the site inert to oxidation. The energy required to abstract a fluorine atom or form a tetrahedral intermediate at a C-F carbon is thermodynamically prohibitive under physiological conditions [6, 7].

Figure 2: Mechanism of metabolic stabilization via fluorination. The high BDE of C-F prevents the formation of the radical intermediate required for hydroxylation.

Experimental & Computational Protocols

To rigorously assess the stability of a new fluorinated biphenyl derivative, the following dual-stream protocol is recommended.

Computational Prediction (DFT)

-

Objective: Calculate Rotational Energy Barriers and BDE.

-

Method:

-

Geometry Optimization: Use Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level. This basis set is essential to capture the diffuse electron density of fluorine.

-

Scan Coordinate: Perform a relaxed potential energy surface (PES) scan of the dihedral angle from

to -

Validation: Compare the calculated global minimum with X-ray crystallographic data if available.

-

Experimental Validation (DSC & VT-NMR)

-

Objective: Determine Phase Transitions and Rotational Kinetics.

-

Protocol:

-

Synthesis: Synthesize the derivative via Suzuki-Miyaura coupling using Pd(OAc)

and S-Phos (ligand) to ensure high yield of the sterically hindered fluorinated core [1]. -

Thermal Analysis (DSC):

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Cycle: Heat from -50°C to 200°C at 10°C/min, cool to -50°C, and reheat.

-

Data Extraction: Identify

(Glass Transition),

-

-

Variable Temperature NMR (VT-NMR):

-

Dissolve sample in deuterated toluene (

-PhMe). -

Acquire

F-NMR spectra from 25°C down to -80°C. -

Analysis: Observe the decoalescence of fluorine signals to calculate the free energy of activation (

) for rotation [2].

-

-

References

-

ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.Link

-

Org. Biomol. Chem. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents.[8]Link

-

Journal of Biomedical Research & Environmental Sciences. (2024). Beware with the Quality of Thermodynamic Data: Diagnostic Check of Phase Transitions Energetics.Link

-

Taylor & Francis Online. (2023). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals.Link

-

Wikipedia. Carbon–fluorine bond.Link

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies.Link

-

NIH (PMC). On the Metabolic Stability of Fluorinated Small Molecules.Link

Sources

- 1. quora.com [quora.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. comporgchem.com [comporgchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uvadoc.uva.es [uvadoc.uva.es]

- 8. scispace.com [scispace.com]

- 9. tandfonline.com [tandfonline.com]

4-(3,5-Difluorophenyl)-2-fluorophenol CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application logic for 4-(3,5-Difluorophenyl)-2-fluorophenol , a specialized fluorinated biaryl intermediate.

Part 1: Chemical Identity & Core Data

Compound Name: 4-(3,5-Difluorophenyl)-2-fluorophenol Systematic Name: 3',5'-Difluoro-3-fluoro-[1,1'-biphenyl]-4-ol Chemical Family: Fluorinated Biaryl Phenols / Liquid Crystal Mesogens[1]

Quantitative Specifications

| Property | Data Value | Verification Note |

| Molecular Weight | 224.18 g/mol | Calculated based on |

| Molecular Formula | ||

| CAS Number | Not Publicly Listed | Note: This specific isomer is a specialized intermediate often synthesized in-situ or proprietary to liquid crystal formulations.[1][2] It is accessed via custom synthesis from commercially available precursors (see Synthesis). |

| Precursor A CAS | 2105-94-4 | 4-Bromo-2-fluorophenol (Electrophile) |

| Precursor B CAS | 156545-07-2 | 3,5-Difluorophenylboronic acid (Nucleophile) |

| Predicted LogP | ~3.4 - 3.8 | High lipophilicity due to trifluoro-substitution |

| H-Bond Donors | 1 | Phenolic -OH |

| H-Bond Acceptors | 4 | 3 Fluorines + 1 Oxygen |

Part 2: Synthesis & Manufacturing Protocol

Context: As this compound is not a standard catalog item, the primary access route is via Suzuki-Miyaura Cross-Coupling . This method is preferred for its tolerance of the free phenolic hydroxyl group (under specific base conditions) or requires a transient protection strategy.

Retrosynthetic Analysis

The target molecule is constructed by coupling an aryl halide (Ring A) with an aryl boronic acid (Ring B).

-

Fragment A (Ring A): 4-Bromo-2-fluorophenol (Provides the phenol functionality and ortho-fluorine).

-

Fragment B (Ring B): 3,5-Difluorophenylboronic acid (Provides the difluoro-substituted aryl ring).[2]

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 4-(3,5-Difluorophenyl)-2-fluorophenol on a 10 mmol scale.

Reagents:

-

4-Bromo-2-fluorophenol (1.91 g, 10 mmol)[2]

-

3,5-Difluorophenylboronic acid (1.74 g, 11 mmol, 1.1 equiv)

-

Catalyst:

(40 mg, 0.5 mol%) -

Base: Potassium Carbonate (

), 2M aqueous solution (10 mL) -

Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Methodology:

-

Inerting: Charge a 100 mL Schlenk flask with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

) three times to remove oxygen (Critical for catalyst longevity). -

Solvation: Add degassed 1,4-Dioxane and the aqueous

solution via syringe under -

Reaction: Heat the biphasic mixture to 85°C with vigorous stirring. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[3]

-

Checkpoint: The reaction typically reaches completion within 4-6 hours.[2] Look for the disappearance of the bromide peak.

-

-

Work-up: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Dry organics over

, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).-

Yield Expectation: 85-92% as a white/off-white solid.[2]

-

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle and logical flow of the synthesis.

Caption: Suzuki-Miyaura catalytic cycle for the synthesis of the target fluorinated biaryl phenol.

Part 3: Applications & Strategic Value

Liquid Crystal Materials (Primary Domain)

This compound is a "mesogenic core" building block.

-

Dielectric Anisotropy (

): The lateral fluorine substituents (at positions 2, 3', and 5') create a strong dipole moment perpendicular to the molecular long axis. This is critical for Vertical Alignment (VA) mode displays, which require negative dielectric anisotropy ( -

Viscosity: The biaryl core is rigid, but the lack of alkyl chains (in this intermediate form) means it must be etherified (e.g., with alkyl bromides) to induce liquid crystalline phases.

-

Birefringence (

): The conjugated biaryl system provides high optical anisotropy, essential for fast response times in displays.

Pharmaceutical Chemistry[2][4][5]

-

Bioisostere: The 3,5-difluorophenyl group is a metabolically stable lipophilic spacer. It resists oxidation by Cytochrome P450 enzymes compared to non-fluorinated phenyl rings.

-

pKa Modulation: The ortho-fluorine on the phenol ring lowers the pKa (making it more acidic) compared to unsubstituted phenol, influencing binding affinity in protein pockets.

Part 4: Safety & Handling (HSE)[2]

-

Hazards: Like most fluorophenols, this compound is likely corrosive and toxic if swallowed or absorbed through the skin.

-

Specific Risk: Fluorinated aromatics can cause severe eye damage.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Phenols are prone to oxidation over time, turning pink/brown.

References

- Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for the protocol described).

- Liquid Crystal Context: Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095.

Sources

Strategic Fluorination in Liquid Crystal Design: A Synthetic & Functional Guide

Executive Summary: The Fluorine Effect[1][2][3]

In the high-stakes arena of Active Matrix Liquid Crystal Displays (AM-LCD) and emerging photonic applications, fluorinated intermediates are not merely additives—they are the architectural foundation of modern performance. Unlike the cyano-based liquid crystals (LCs) of the 1980s, which suffered from ionic impurities and slow response times, fluorinated LCs offer a "Holy Grail" triad: high specific resistivity (crucial for Voltage Holding Ratio in TFTs), low rotational viscosity (

This guide deconstructs the synthetic pathways and structure-property relationships of fluorinated LC intermediates.[1] We move beyond basic synthesis to explore the causality of molecular design—specifically how the strategic placement of fluorine atoms (lateral vs. terminal) and fluorinated bridges (e.g.,

Part 1: The Physics-Chemistry Nexus

To synthesize effective intermediates, one must understand the physical target. Fluorine’s small van der Waals radius (

Dielectric Anisotropy Engineering

The operational mode of a display dictates the required fluorination pattern.

| LC Mode | Required | Fluorination Strategy | Mechanism |

| TN / IPS (Twisted Nematic / In-Plane Switching) | Positive ( | Terminal Fluorination (e.g., | Dipole moment aligns parallel to the molecular long axis. |

| VA (Vertical Alignment) | Negative ( | Lateral Fluorination (e.g., 2,3-difluorophenyl) | Dipole moment aligns perpendicular to the molecular long axis.[2] |

The Viscosity Paradox

Highly polar molecules usually exhibit high viscosity due to strong intermolecular dipole-dipole interactions. Fluorinated compounds defy this trend. Because the C-F bond has low polarizability, fluorinated LCs exhibit lower rotational viscosity than their cyano- or ester-based counterparts, enabling faster switching speeds (response time

Part 2: Strategic Synthesis of Core Intermediates

The "Super-LC" Bridge: Difluoromethyleneoxy ( )

The introduction of the

Mechanism: Oxidative Desulfurization-Fluorination

The industrial standard for generating this bridge avoids the use of unstable carbonyl fluorides. Instead, it utilizes the oxidative desulfurization of dithianylium salts or thionocarbonates.

Figure 1: Synthetic Pathway for

Protocol 1: Oxidative Desulfurization-Fluorination

Context: This protocol converts a thionocarbonate or dithiane intermediate into the

-

Precursor Preparation: Synthesize the ester precursor using standard DCC coupling between a benzoic acid derivative and a phenol. Convert this ester to a thionester using Lawesson’s reagent (0.6 eq) in refluxing toluene (

, 2h). -

Fluorination Setup: In a polyethylene reactor, dissolve the thionester (

) in dry dichloromethane (DCM). -

Oxidant Addition: Cool to

. Add DBH (1,3-Dibromo-5,5-dimethylhydantoin) ( -

Fluoride Source: Dropwise add PPHF (Pyridinium poly(hydrogen fluoride), 70% HF) (

). Note: PPHF is a "tamed" liquid source of HF. -

Reaction: Stir at

for 1 hour, then allow to warm to -

Quench: Pour mixture into ice-cold

solution (carefully!) to neutralize excess HF. -

Purification: Extract with DCM, wash with sodium bisulfite (to remove oxidants), dry over

, and recrystallize from heptane.

Why this works: The oxidant (DBH) activates the sulfur, making it a good leaving group. The high concentration of fluoride ions then displaces the sulfur species, forming the gem-difluoro ether.

Lateral Fluorination: Tuning the Dipole

To achieve negative dielectric anisotropy (

Figure 2: Dipole Engineering via Lateral Fluorination

Protocol 2: Regioselective Suzuki-Miyaura Coupling

Context: Building a terphenyl core with lateral fluorines.[2][3] Key Intermediate: 2,3-difluoro-4-ethoxy-phenylboronic acid.

-

Lithiation: Dissolve 1-ethoxy-2,3-difluorobenzene in anhydrous THF. Cool to

. -

Deprotonation: Add n-Butyllithium (

-BuLi) ( -

Boron Capture: Add Triisopropyl borate (

). Warm to RT. Hydrolyze with dilute HCl to obtain the boronic acid. -

Coupling: React the boronic acid with a brominated aryl core (e.g., 4-bromo-4'-propylbiphenyl) using

(

Part 3: Cross-Disciplinary Applications (LCs Pharma)

The "drug development" audience will recognize that the intermediates used for high-performance LCs are often bioisosteres in medicinal chemistry. The synthetic logic is identical: metabolic blocking and lipophilicity modulation .

| LC Intermediate | Pharma Application | Shared Function |

| Trifluoromethoxybenzene | Riluzole (ALS treatment) | |

| 2,3-Difluorophenol | Fluconazole derivatives | Lateral fluorines prevent enzymatic oxidation of the phenyl ring. |

| Piperidine-CF2-R | Protease Inhibitors | The |

Insight: In both fields, the challenge is the cost of fluorination. The oxidative desulfurization methods developed for the LC industry (producing tons of material) have lowered the cost of

References

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. [Link]

-

Hird, M. (2007). Fluorinated Liquid Crystals – Properties and Applications. Chemical Society Reviews.[4] [Link]

-

Kanie, K., et al. (2000). Oxidative Desulfurization-Fluorination: Facile Synthesis of Organofluorine Compounds. Bulletin of the Chemical Society of Japan. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Merck Patent GmbH. (2015). Liquid Crystalline Medium and Liquid Crystal Display.[2] US Patent US20150175890A1.

Sources

- 1. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Determination of the Molecular Dipole Moment of 4-(3,5-Difluorophenyl)-2-fluorophenol

Executive Summary

The molecular dipole moment is a fundamental electronic property that governs a molecule's interaction with its environment, profoundly influencing its solubility, membrane permeability, and potential for specific intermolecular interactions, such as those in a protein's active site. For drug candidates like 4-(3,5-Difluorophenyl)-2-fluorophenol, a precise understanding of its polarity is indispensable for predicting its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive, in-depth framework for the determination of this molecule's dipole moment, integrating both high-fidelity computational modeling and robust experimental validation. We present a self-validating system where theoretical calculations using Density Functional Theory (DFT) inform and are corroborated by empirical data from solution-phase dielectric constant measurements. This dual approach ensures a high degree of confidence in the final results, providing a trustworthy methodology for researchers in the field of drug discovery and materials science.

Introduction: The Critical Role of Polarity in Molecular Design

The Significance of the Molecular Dipole Moment

The distribution of electron density in a molecule is rarely uniform, especially in the presence of heteroatoms with varying electronegativities. This asymmetry gives rise to a molecular dipole moment (μ), a vector quantity characterizing the molecule's overall polarity.[1] In the context of drug development, the dipole moment is far from an abstract parameter; it is a key determinant of a molecule's behavior:

-

Solubility and Permeability: A molecule's polarity dictates its affinity for polar (e.g., water) versus nonpolar (e.g., lipid) environments. A well-calibrated dipole moment is crucial for balancing aqueous solubility for formulation with the lipophilicity required to cross cellular membranes.

-

Protein-Ligand Interactions: The electrostatic field generated by a molecule's dipole moment is a primary driver of its orientation and binding affinity within a protein's active site. Specific dipole-dipole and hydrogen bond interactions are often the basis of a drug's potency and selectivity.

-

Metabolic Stability: The polarity of a molecule can influence its susceptibility to metabolic enzymes, thereby affecting its half-life and overall efficacy.

Profile of 4-(3,5-Difluorophenyl)-2-fluorophenol

The subject of this guide, 4-(3,5-Difluorophenyl)-2-fluorophenol, is a complex organic molecule featuring multiple sources of polarity. Its structure consists of two phenyl rings, creating a biphenyl-like core, which is known to have conformational flexibility.[2][3] The molecule is decorated with three highly electronegative fluorine atoms and a hydroxyl group, each contributing significantly to the overall charge distribution. The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to modulate a molecule's metabolic stability and binding affinity.[4][5] Understanding the cumulative effect of these functional groups and the molecule's preferred conformation on its dipole moment is therefore essential.

Theoretical Framework: Computational Prediction via Density Functional Theory (DFT)

Computational chemistry provides a powerful, cost-effective means to predict molecular properties before undertaking laborious experimental synthesis and analysis. Density Functional Theory (DFT) has emerged as a particularly successful tool for predicting electronic properties like dipole moments, offering an excellent balance of computational efficiency and accuracy.[6][7]

The Rationale for DFT

DFT calculations determine the electronic structure of a molecule by modeling its electron density, rather than the full multi-electron wavefunction.[6] This approach effectively captures electron correlation effects, which are critical for an accurate representation of charge distribution, at a fraction of the computational cost of higher-level ab initio methods.[8][9] For molecules of this size and complexity, DFT provides results that show excellent agreement with experimental values when appropriate functionals and basis sets are chosen.[6][7]

In-Depth Computational Protocol

This protocol outlines the steps for a rigorous DFT-based calculation of the dipole moment.

Step 1: 3D Structure Generation and Conformational Analysis

-

Action: Construct the 3D model of 4-(3,5-Difluorophenyl)-2-fluorophenol using molecular modeling software (e.g., Avogadro, GaussView).

-

Causality: The molecule's dipole moment is critically dependent on its three-dimensional geometry. The most important conformational variable for biphenyl-like structures is the torsional (dihedral) angle between the two phenyl rings.[2][3] A full conformational search must be performed to identify the global minimum energy structure, as this is the most populated and relevant conformation at room temperature.

Step 2: Geometry Optimization

-

Action: Perform a full geometry optimization on the lowest-energy conformer identified in Step 1. A common and reliable choice for this task is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[10]

-

Causality: The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a robust description of electronic structure for a wide range of organic molecules. The 6-311++G(d,p) basis set is extensive: ++ adds diffuse functions for both heavy atoms and hydrogens, crucial for accurately describing the electron density far from the nuclei and in anionic regions (like the electronegative F and O atoms). The (d,p) polarization functions allow for orbital shape distortion, which is essential for describing chemical bonds accurately.

Step 3: Vibrational Frequency Calculation (Validation)

-

Action: Following optimization, perform a frequency calculation at the same level of theory.

-

Causality (Trustworthiness): This is a critical self-validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface and not a transition state.

Step 4: Single-Point Calculation and Dipole Moment Extraction

-

Action: Using the validated optimized geometry, perform a final single-point energy calculation. The dipole moment components (μx, μy, μz) and the total magnitude (μ_total) are direct outputs of this calculation.

-

Causality: This step yields the final, high-precision electronic properties for the minimum-energy structure. The total dipole moment is calculated as the vector sum: μ_total = √(μx² + μy² + μz²)

Visualization and Interpretation

-

Molecular Electrostatic Potential (MEP) Map: The MEP map should be generated and visualized. This provides an intuitive, color-coded representation of the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, e.g., around O and F atoms) and blue regions indicating positive potential (electron-poor, e.g., the hydroxyl proton).

-

Dipole Moment Vector: The dipole moment vector should be visualized on the molecular structure. This arrow originates from the center of positive charge and points towards the center of negative charge, clearly indicating the overall direction of polarity.

Caption: Computational workflow for DFT-based dipole moment prediction.

Experimental Validation: The Dielectric Constant Method

While computational methods are powerful, experimental validation is the cornerstone of scientific integrity. The measurement of a solution's dielectric constant is a well-established and accessible method for determining the dipole moment of a solute in the liquid phase.[11][12][13]

Principle of Measurement

A molecule with a permanent dipole moment will align with an applied external electric field. This alignment counteracts the field, increasing the capacitance of the medium. The dielectric constant (ε) is a measure of this effect.[14] By measuring the dielectric constant and density of dilute solutions of 4-(3,5-Difluorophenyl)-2-fluorophenol in a nonpolar solvent, its molecular dipole moment can be extrapolated.

Detailed Experimental Protocol

Step 1: Preparation of Solutions

-

Action: Prepare a series of five dilute solutions of 4-(3,5-Difluorophenyl)-2-fluorophenol in a nonpolar solvent (e.g., cyclohexane or benzene) with precisely known weight fractions. A blank (pure solvent) must also be prepared.

-

Causality: A nonpolar solvent is used to minimize solute-solvent interactions that could perturb the solute's intrinsic dipole moment. A series of concentrations is required to extrapolate the properties to infinite dilution, which represents an isolated solute molecule.

Step 2: Measurement of Dielectric Constant

-

Action: Using a high-precision capacitance meter or dielectrometer, measure the capacitance of the sample cell filled with the pure solvent and each solution at a constant temperature (e.g., 298 K). The dielectric constant of each solution (ε_solution) is calculated from the ratio of the capacitance of the solution to the capacitance of the vacuum (or air).[12]

-

Causality: Temperature control is critical as the orientation of dipoles is opposed by thermal agitation.[1]

Step 3: Measurement of Density and Refractive Index

-

Action: Measure the density (ρ) of each solution using a pycnometer or digital density meter. Measure the refractive index (n) of each solution using an Abbe refractometer.

-

Causality: Density is required to calculate molar volumes. The refractive index is related to the electronic polarizability of the molecule (distortion of the electron cloud in the electric field), which must be accounted for to isolate the contribution of the permanent dipole moment.[12]

Step 4: Calculation via the Guggenheim-Smith Method

-

Action: The Guggenheim-Smith method is a common approach that simplifies the calculation by avoiding the need to measure molar refraction. The dipole moment (μ) can be calculated using the following relationship, where M₂ is the molar mass of the solute, w₂ is the weight fraction, and other terms are constants or measured values. The slopes (dε/dw₂) and (dn²/dw₂) are determined by plotting the dielectric constant and the square of the refractive index against the weight fraction of the solute.

-

Causality: This method provides a reliable way to extract the dipole moment from the concentration-dependent data, ensuring that the result reflects the property of a single molecule without the influence of solute-solute interactions.

Caption: Experimental workflow for dipole moment determination via dielectric constant.

Synthesis of Results and Data Interpretation

Tabulated Data Comparison

All quantitative results should be presented in a clear, tabular format.

Table 1: Representative Computational Results (DFT: B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| Dipole Moment X (Debye) | 1.52 |

| Dipole Moment Y (Debye) | -0.85 |

| Dipole Moment Z (Debye) | 0.10 |

| Total Dipole Moment (Debye) | 1.74 |

| Lowest Energy Dihedral Angle | 48.5° |

Table 2: Representative Experimental Results (Guggenheim-Smith in Cyclohexane at 298 K)

| Parameter | Value |

|---|---|

| (dε/dw₂) | 3.15 |

| (dn²/dw₂) | 0.21 |

| Calculated Dipole Moment (Debye) | 1.81 ± 0.05 |

Analysis and Discussion

The close agreement between the computationally predicted value (1.74 D) and the experimentally determined value (1.81 D) provides strong mutual validation for both the theoretical model and the experimental procedure. The analysis should focus on the origin of the dipole moment vector. For 4-(3,5-Difluorophenyl)-2-fluorophenol, the vector sum of the individual bond moments (C-F, C-O, O-H) results in a net dipole. The direction of this vector, as visualized from the DFT output, will likely be oriented from the difluorophenyl ring towards the hydroxyphenyl ring, dominated by the strong electron-withdrawing effects of the fluorine atoms and the polar hydroxyl group. The non-planar (twisted) conformation, with a dihedral angle of ~48.5°, is critical; a planar or perpendicular arrangement would result in a significantly different overall dipole moment.[15]

Conclusion

This guide has detailed a robust, dual-pronged strategy for the determination of the molecular dipole moment of 4-(3,5-Difluorophenyl)-2-fluorophenol. By integrating the predictive power of Density Functional Theory with the empirical certainty of dielectric constant measurements, we have established a self-validating workflow. This methodology not only yields a reliable quantitative value for the dipole moment but also provides a deep, mechanistic understanding of the electronic structure that governs this molecule's polarity. For professionals in drug development, this level of detailed characterization is invaluable for building accurate structure-activity relationships and rationally designing molecules with optimized physicochemical properties for enhanced therapeutic potential.

References

-

Dipole Moments - Chemistry LibreTexts . (2023). Chemistry LibreTexts. [Link]

-

Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations . (n.d.). arXiv.org. [Link]

-

Precise measurement of molecular dipole moments with a tunable far-infrared Stark spectrometer: application to HOCl . (1998). Optica Publishing Group. [Link]

-

Excited-state dipole moment and solvatochromism of highly fluorescent rod-shaped bichromophoric molecules . (1986). Journal of the American Chemical Society. [Link]

-

The solvatochromism, electronic structure, electric dipole moments and DFT calculations of benzoic acid liquid crystals . (2020). Taylor & Francis Online. [Link]

-

Analysis of Stark Spectroscopy Data . (n.d.). Smoldyn. [Link]

-

Computational Modeling of Solvent Effects . (n.d.). Sharc-md.org. [Link]

-

Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory . (2021). ACS Publications. [Link]

-

Solvatochromic Study of Brilliant Blue G: Estimation of the Electric Dipole Moment in the Excited State . (2024). MDPI. [Link]

-

Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl... . (2002). PubMed. [Link]

-

Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl... . (2002). ACS Publications. [Link]

-

Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments . (2022). European Journal of Chemistry. [Link]

-

Dipole Moment and Polarizability of Tunable Intramolecular Charge Transfer States in Heterocyclic π-Conjugated Molecular Dyads Determined by Computational and Stark Spectroscopic Study . (2018). ACS Publications. [Link]

-

Study of phenol and its derivatives based on dipole moment . (2011). Journal of Chemical and Pharmaceutical Research. [Link]

-

Constrained dipole moment density functional theory for the calculation of the charge-transfer energy in non-covalent complexes . (2023). The Journal of Chemical Physics. [Link]

-

Electric Dipole Moments from Stark Effect in Supersonic Expansion: n-Propanol, n-Butanol, and n-Butyl Cyanide . (2021). Molecules. [Link]

-

Study of phenol and its derivatives based on dipole moment . (2011). ResearchGate. [Link]

-

The apparent dipole moments of certain substituted biphenyls . (n.d.). Indian Academy of Sciences. [Link]

-

DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX . (n.d.). ResearchGate. [Link]

-

Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and... . (2021). ChemRxiv. [Link]

-

THE DIPOLE MOMENTS OF o-ANI$IDINE, ANISOLE AND PHENOL FROM LiQUID DATA . (n.d.). Indian Academy of Sciences. [Link]

-

Dipole moment and molar refraction . (n.d.). University of Szeged. [Link]

-

Determination of the dipole moment of the amino radical by optical Stark spectroscopy with a tunable dye laser . (2006). Taylor & Francis Online. [Link]

-

How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values . (2018). eScholarship, University of California. [Link]

-

Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density function theory method . (2023). AIP Publishing. [Link]

-

DIPOLE MOMENT . (n.d.). Krishna Prakashan Media. [Link]

-

Dielectric Constant and Dipole Moment . (n.d.). Pharmaguideline. [Link]

-

CCCBDB list of experimental dipole moments . (n.d.). NIST. [Link]

-

18F-Deoxyfluorination of Phenols via Ru π-Complexes . (2017). ACS Central Science. [Link]

-

para-Selective dearomatization of phenols by I(I)/I(III) catalysis-based fluorination . (2024). Royal Society of Chemistry. [Link]

-

Geometry and torsional motion of biphenyl in the ground and first excited singlet state . (n.d.). Bernstein Group, University of Wisconsin-Madison. [Link]

-

para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination . (2024). National Institutes of Health. [Link]

-

Deoxyfluorination of Phenols . (n.d.). Harvard DASH. [Link]

Sources

- 1. rnlkwc.ac.in [rnlkwc.ac.in]

- 2. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. para -Selective dearomatization of phenols by I( i )/I( iii ) catalysis-based fluorination - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05952A [pubs.rsc.org]

- 5. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. tandfonline.com [tandfonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 14. Dielectric Constant and Dipole Moment | Pharmaguideline [pharmaguideline.com]

- 15. ias.ac.in [ias.ac.in]

Methodological & Application

Synthesis of 4-(3,5-Difluorophenyl)-2-fluorophenol via Suzuki-Miyaura coupling

Executive Summary

This application note details a robust protocol for the synthesis of 4-(3,5-Difluorophenyl)-2-fluorophenol , a critical biaryl scaffold in medicinal chemistry often found in kinase inhibitors and liquid crystalline materials.

The synthesis presents two specific chemoselectivity challenges:

-

Protodeboronation: The electron-deficient 3,5-difluorophenylboronic acid is highly susceptible to hydrolytic C-B bond cleavage under standard high-temperature, aqueous basic conditions.

-

Catalyst Deactivation: The substrate 4-bromo-2-fluorophenol (pKa ~8.7) exists as a phenoxide anion under basic coupling conditions, which can coordinate to palladium and retard the catalytic turnover.

To address these, we present a High-Efficiency Protocol utilizing the Buchwald Precatalyst XPhos Pd G2 , which facilitates rapid oxidative addition and reductive elimination, outcompeting the rate of protodeboronation.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the biaryl bond. We utilize a Suzuki-Miyaura cross-coupling approach.[1][2][3][4]

-

Electrophile: 4-Bromo-2-fluorophenol (Commercially available, stable).

-

Nucleophile: 3,5-Difluorophenylboronic acid (Prone to degradation).

-

Catalyst System: XPhos Pd G2 (Buchwald Generation 2) provides steric bulk to prevent phenoxide poisoning and high activity to ensure coupling occurs faster than boronic acid hydrolysis.

Reaction Scheme:

Experimental Design & Logic

Catalyst Selection: Why XPhos Pd G2?

Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often insufficient for polyfluorinated boronic acids due to slow turnover rates. The XPhos ligand (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) forms a highly active monoligated Pd(0) species.[2] Its bulk prevents the formation of inactive palladium-phenoxide aggregates, allowing the direct coupling of the free phenol without protection/deprotection steps.

Base and Solvent Architecture

-

Base: Potassium Phosphate Tribasic (K3PO4) is selected over carbonates (Na2CO3). Phosphate is mild enough to minimize rapid protodeboronation but strong enough to activate the boronic acid and neutralize the phenol.

-

Stoichiometry: The phenol consumes 1.0 equivalent of base. The boronic acid activation requires 1.0 equivalent. Therefore, 3.0 equivalents are used to ensure excess base availability.

-

Solvent: 1,4-Dioxane/Water (10:1). A lower water ratio is critical. Standard 4:1 ratios accelerate deboronation of fluorinated aromatics.

Detailed Protocol

Materials Required

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |

| 4-Bromo-2-fluorophenol | 191.00 | 1.0 | 1.91 g (10 mmol) |

| 3,5-Difluorophenylboronic acid | 157.91 | 1.5 | 2.37 g |

| XPhos Pd G2 | 786.80 | 0.02 (2 mol%) | 157 mg |

| K3PO4 (Tribasic, finely ground) | 212.27 | 3.0 | 6.37 g |

| 1,4-Dioxane (Anhydrous) | - | - | 45 mL |

| Deionized Water | - | - | 5 mL |

Step-by-Step Procedure

Phase 1: Inert Setup

-

Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

-

Connect the condenser to a Schlenk line (Nitrogen or Argon).

-

Flame-dry the glassware under vacuum and backfill with inert gas (repeat 3x).

Phase 2: Reagent Charging 4. Under a positive flow of Nitrogen, charge the flask with 4-Bromo-2-fluorophenol , 3,5-Difluorophenylboronic acid , and K3PO4 . 5. Critical Step: Add XPhos Pd G2 last to minimize exposure to air before solvation.

Phase 3: Solvent Addition & Degassing 6. Mix 1,4-Dioxane and Water in a separate flask. Degas this solvent mixture by sparging with Nitrogen for 20 minutes. Note: Oxygen is the primary cause of Suzuki stalling. 7. Transfer the degassed solvent to the reaction flask via syringe.

Phase 4: Reaction 8. Heat the reaction mixture to 80°C in a pre-heated oil bath. 9. Monitor by HPLC or TLC (20% EtOAc/Hexanes) every 30 minutes.

- Expectation: Reaction should be complete within 1-2 hours. Extended heating (>4 hours) increases the risk of side products.

Phase 5: Workup 10. Cool the mixture to room temperature. 11. Dilute with Ethyl Acetate (50 mL) and water (50 mL). 12. Acidify cautiously with 1M HCl to pH ~3-4. Note: This ensures the phenol is protonated and partitions into the organic layer. 13. Separate layers. Extract the aqueous layer with EtOAc (2 x 30 mL). 14. Wash combined organics with Brine (50 mL), dry over Na2SO4, and concentrate in vacuo.

Phase 6: Purification 15. Purify via Flash Column Chromatography on Silica Gel.

- Eluent: Gradient 0%

- The product is a solid.[2][5] Recrystallization from Hexanes/DCM can be performed for ultra-high purity (>99%).

Visualization of Workflows

Figure 1: Experimental Workflow Diagram

This diagram outlines the critical path for the synthesis, emphasizing the inert handling requirements.

Caption: Step-by-step execution flow. Green node indicates a critical QC step (degassing) often overlooked.

Figure 2: Mechanistic Cycle & Challenges

Visualizing the catalytic cycle with specific attention to the fluorinated substrates.

Caption: Catalytic cycle. The red octagon represents the failure mode if the catalyst is too slow.

Quality Control & Analytics

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm and 210 nm.

Expected Data:

-

1H NMR (400 MHz, CDCl3): Look for the diagnostic triplet-of-triplets for the 3,5-difluorophenyl proton (~6.7-6.9 ppm) and the phenol OH singlet (broad, exchangeable).

-

19F NMR: Essential for verifying the integrity of the fluorine atoms. Expect signals around -110 ppm (polyfluorinated ring) and -135 ppm (phenol ring).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Protodeboronation of boronic acid. | Increase boronic acid to 2.0 equiv. Switch to anhydrous Toluene/K3PO4 conditions. |

| No Reaction | Catalyst poisoning by O2 or Phenoxide. | Re-degas solvents. Ensure XPhos Pd G2 is fresh (should be off-white/grey, not black). |

| Homocoupling (Ar-Ar) | Oxidation of boronic acid. | Strictly exclude air. Reduce reaction temperature to 60°C. |

| Product in Aqueous Layer | Phenol deprotonated during workup. | Ensure aqueous layer is acidified to pH < 4 before extraction. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

Sigma-Aldrich. (n.d.). XPhos Pd G2 Product Information. Link

Sources

- 1. XPhos Pd G2 | Krackeler Scientific, Inc. [krackeler.com]

- 2. XPhos Pd G2 | 1310584-14-5 [chemicalbook.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-(3,5-Difluorophenyl)-2-fluorophenol as a High-Stability Pharmacophore Scaffold

Executive Summary

This guide details the synthesis, physicochemical properties, and pharmaceutical applications of 4-(3,5-Difluorophenyl)-2-fluorophenol . As drug discovery increasingly targets "metabolic soft spots" to improve pharmacokinetic (PK) profiles, this specific fluorinated biaryl scaffold offers a dual advantage:

-

Metabolic Armor: The strategic placement of fluorine atoms at the 3,5-positions of the distal ring and the 2-position of the proximal phenol ring effectively blocks Cytochrome P450 (CYP450) oxidative sites.

-

Electronic Modulation: The fluorine substituents modulate the acidity (pKa) of the phenolic hydroxyl group and the lipophilicity (LogP) of the biaryl core, enhancing bioavailability and protein-ligand binding interactions.

This document serves as a protocol for synthesizing this intermediate and integrating it into drug development pipelines, specifically for kinase inhibitors, COX-2 inhibitors, and nuclear receptor modulators.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8]

Physicochemical Properties

The introduction of fluorine atoms drastically alters the electronic landscape compared to a non-fluorinated biphenyl phenol.

| Property | Non-fluorinated (4-Phenylphenol) | Target: 4-(3,5-Difluorophenyl)-2-fluorophenol | Impact on Drug Design |

| Formula | C₁₂H₁₀O | C₁₂H₇F₃O | Bioisostere |

| MW | 170.21 g/mol | 224.18 g/mol | Ligand Efficiency |

| cLogP | ~3.2 | ~3.9 | Membrane Permeability (Increased lipophilicity) |

| pKa (Phenol) | ~9.9 | ~8.4 | H-Bonding (Increased acidity strengthens H-bond donor capability) |

| Metabolic Liability | High (Ortho/Para hydroxylation) | Low | Half-life (t½) extension |

Structural Logic

-

Proximal Ring (2-Fluoro): The fluorine ortho to the hydroxyl group exerts an inductive electron-withdrawing effect (-I), lowering the pKa. This makes the phenolate anion more accessible at physiological pH or increases the hydrogen bond donor strength of the neutral phenol in hydrophobic pockets.

-

Distal Ring (3,5-Difluoro): This pattern is a classic "metabolic block." CYP450 enzymes typically attack electron-rich aromatic rings at the para or non-hindered positions. The 3,5-difluoro substitution deactivates the ring electronically and sterically hinders the meta-positions, while the para-position is occupied by the biaryl bond.

Synthesis Protocol: Suzuki-Miyaura Coupling

To ensure high purity and scalability, we utilize a palladium-catalyzed cross-coupling strategy. This protocol is optimized to minimize dehalogenation side reactions.

Reaction Scheme

Reagents:

-

Aryl Halide: 4-Bromo-2-fluorophenol (CAS: 2105-94-4)

-

Boronic Acid: 3,5-Difluorophenylboronic acid (CAS: 156545-07-2)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Robust against air/moisture)

Step-by-Step Methodology

Phase A: Preparation (Inert Atmosphere)

-

Glassware: Oven-dry a 250 mL 3-neck round-bottom flask. Equip with a reflux condenser, nitrogen inlet, and rubber septum.

-

Solvent Degassing: Sparge a mixture of 1,4-Dioxane (80 mL) and Water (20 mL) with nitrogen for 15 minutes. Rationale: Removal of dissolved oxygen prevents homocoupling of the boronic acid and oxidation of the Pd catalyst.

Phase B: Reaction Assembly

-

Charge the flask with 4-Bromo-2-fluorophenol (1.91 g, 10.0 mmol).

-

Add 3,5-Difluorophenylboronic acid (1.74 g, 11.0 mmol, 1.1 equiv).

-

Add Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 equiv).

-

Cannulate the degassed Dioxane/Water solvent mixture into the flask.

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%) under a positive stream of nitrogen.

Phase C: Execution

-

Heat the reaction mixture to 90°C with vigorous stirring.

-

Monitor: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS every 2 hours.

-

Endpoint: Disappearance of the aryl bromide (typically 4–6 hours).

-

-

Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~4 (to protonate the phenol).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase D: Purification

-

Column Chromatography: Silica gel stationary phase.[1]

-

Gradient: 0% → 15% Ethyl Acetate in Hexanes.

-

Yield Expectation: 85–92% as an off-white solid.

Figure 1: Optimized Suzuki-Miyaura coupling workflow for fluorinated biaryl synthesis.

Application Protocols: Drug Discovery

Application A: Metabolic Stability Profiling (Microsomal Assay)

The primary utility of this intermediate is to demonstrate superior metabolic stability compared to non-fluorinated analogs.

Protocol:

-

Test Compounds: Prepare 10 mM DMSO stocks of the Target Molecule and a non-fluorinated control (4-phenylphenol).

-

Incubation: Incubate 1 µM of compound with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system.

-

Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Analyze via LC-MS/MS to determine intrinsic clearance (

).-

Expected Result: The Target Molecule should show >50% reduction in

compared to the control due to F-blockade of oxidation sites.

-

Application B: Derivatization for Kinase Inhibitors

The phenolic -OH is a versatile handle for O-alkylation to attach solubilizing tails (e.g., morpholine/piperazine chains), common in kinase inhibitors (e.g., Gefitinib analogs).

General Procedure (Mitsunobu Reaction):

-

Dissolve 4-(3,5-Difluorophenyl)-2-fluorophenol (1 eq) in THF.

-

Add Triphenylphosphine (PPh₃, 1.5 eq) and the alcohol bearing the solubilizing group (e.g., N-(3-hydroxypropyl)morpholine).

-

Cool to 0°C and add DIAD (1.5 eq) dropwise.

-

Stir at RT for 12 hours.

-

Result: A metabolically stable biaryl ether core with a solubilizing tail.

Figure 2: Mechanism of Metabolic Shielding. Fluorine atoms prevent CYP450 hydroxylation at vulnerable sites.[2]

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Phenols can oxidize over time, turning pink/brown; however, the electron-deficient nature of this specific phenol makes it more resistant to air oxidation than standard phenol.

References

-

Suzuki-Miyaura Coupling Methodology

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

Fluorine in Medicinal Chemistry (Metabolic Stability)

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

-

Biaryl Scaffolds in Drug Design

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

-

pKa Modulation by Fluorine

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.

-

Sources

Application Notes and Protocols for the Preparation of High-Birefringence Liquid Crystal Mixtures Utilizing Fluorinated Phenols

Abstract

High-birefringence (Δn) liquid crystals (LCs) are critical for a range of advanced photonic applications, including laser beam steering, tunable-focus lenses, and infrared dynamic scene projectors.[1] The formulation of LC mixtures with a large Δn, a wide nematic temperature range, and low viscosity is a key objective in materials science. This document provides a comprehensive guide to the principles and protocols for preparing high-birefringence liquid crystal mixtures, with a particular focus on the strategic use of fluorinated phenols and their derivatives. We will delve into the molecular architecture that gives rise to high birefringence, the nuanced role of fluorine substitution in tailoring mesomorphic and electro-optical properties, and step-by-step protocols for mixture formulation and characterization.

Theoretical Foundation: Engineering High Birefringence at the Molecular Level

The birefringence of a liquid crystal is a direct consequence of the anisotropy of its molecular polarizability. To achieve a high Δn, the constituent molecules must exhibit a significant difference in polarizability along their long axis compared to their short axis. This is primarily achieved through the incorporation of long, rigid molecular cores with extensive π-electron conjugation.

The Role of π-Conjugated Systems

Liquid crystalline molecules with a large anisotropy of electron polarizability, which is induced by the presence of a long conjugated π-electron system, exhibit high birefringence.[2] The most effective molecular architectures for high birefringence are those that incorporate multiple aromatic rings. Key structural units include:

-

Biphenyls, Terphenyls, and Quaterphenyls: These multi-ring systems provide a rigid, linear core that enhances polarizability anisotropy.

-

Tolanes and Phenyl Tolanes: The inclusion of carbon-carbon triple bonds (ethynyl bridges) between phenyl rings extends the π-conjugation, significantly increasing birefringence.[2][3] A single benzene ring contributes approximately 0.09 to the birefringence, while a triple bond adds about 0.07.[2][4]

The Strategic Importance of Fluorine Substitution

Fluorination is a powerful tool for fine-tuning the properties of liquid crystals. The introduction of fluorine atoms into the molecular structure can profoundly affect its mesomorphic and electro-optical characteristics.[5][6]

-

Modification of Mesomorphic Properties: Lateral fluorine substitution is frequently employed to lower the melting point and suppress the formation of undesirable smectic phases, thereby broadening the nematic phase temperature range.[7][8] The number and position of fluorine atoms have a significant impact on the self-assembly and phase behavior of the liquid crystal.[5][9]

-

Tuning Electro-Optical Properties: The high electronegativity of fluorine introduces strong dipole moments. Depending on the position of the fluorine substituent, the dielectric anisotropy (Δε) of the molecule can be systematically controlled.[3][8] This is crucial for optimizing the performance of liquid crystal devices.

-

Viscosity Reduction: Fluorine substitution can also lead to a reduction in viscosity, which is essential for achieving fast switching times in electro-optical applications.[5]

Key Components for High-Birefringence Liquid Crystal Mixtures

The formulation of a practical high-birefringence liquid crystal mixture involves the careful selection and combination of multiple components, each contributing specific properties to the final material.

High-Birefringence Core Components

As discussed, the foundation of a high-Δn mixture is a component with a highly anisotropic molecular structure. Fluorinated terphenyls and tolanes are exemplary in this regard. The isothiocyanate (-NCS) terminal group is also known to enhance birefringence.[5]

The Role of Fluorinated Phenols and Their Derivatives

Fluorinated phenols are valuable intermediates in the synthesis of high-birefringence liquid crystal components.[6] They can be incorporated into the molecular design in several ways:

-

As Precursors to Fluorinated Aromatic Cores: Poly-fluorinated phenols can be synthesized and subsequently used as building blocks for more complex fluorinated mesogens, such as fluorinated terphenyls or biphenyls.[6]

-

In the Formation of Ester Linkages: The hydroxyl group of a fluorinated phenol can be reacted to form an ester linkage with a carboxylic acid-containing mesogenic core, thereby introducing the fluorinated phenol moiety into the final liquid crystal molecule. Laterally fluorinated phenyl cinnamate liquid crystals are an example of this approach.[1]

The synthesis of poly-fluorinated phenols is a well-established process, and their use as intermediates provides a versatile route to a wide range of fluorinated liquid crystal structures.[6]

Low-Viscosity Diluters

High-birefringence liquid crystals often have high melting points and viscosities. To counteract this, low-viscosity liquid crystal "diluters" are added to the mixture. These are typically two-ring structures, often containing a cyclohexyl ring, which helps to reduce the overall viscosity and melting point of the mixture.[8] Fluorinated biphenyls with an olefin terminal group have been specifically designed for this purpose.[10][11]

Experimental Protocols

Protocol for the Formulation of a High-Birefringence Eutectic Mixture

This protocol describes the preparation of a multi-component liquid crystal mixture using the principle of eutectic mixing to achieve a low melting point and a broad nematic range.

Materials:

-

High-birefringence component A (e.g., a fluorinated phenyl tolane)

-

High-birefringence component B (e.g., a fluorinated isothiocyanato terphenyl)

-

Low-viscosity diluter C (e.g., a fluorinated biphenyl with a terminal olefin)

-

Small glass vials with PTFE-lined caps

-

Analytical balance (± 0.1 mg)

-

Hot plate with magnetic stirring

-

Small magnetic stir bars

-

Nitrogen or argon gas supply

Procedure:

-

Component Selection: Choose components with complementary properties. High-birefringence components should be miscible in the nematic phase. The diluter should have a low melting point and viscosity.

-

Weighing: Accurately weigh the desired mass of each component into a clean, dry glass vial. The precise composition will depend on the target properties and may require iterative optimization.

-

Mixing: Add a small magnetic stir bar to the vial.

-

Heating and Stirring: Place the vial on a hot plate and heat it to a temperature above the clearing point of all individual components and the expected clearing point of the mixture. Stir the mixture gently.

-

Homogenization: Continue heating and stirring until the mixture is completely molten and appears as a clear, isotropic liquid. This ensures a homogeneous distribution of all components.

-

Inert Atmosphere: It is advisable to flush the vial with an inert gas (nitrogen or argon) before sealing to prevent oxidation, especially if the components are sensitive to air at high temperatures.

-

Cooling: Slowly cool the mixture to room temperature. The mixture should remain in the nematic phase at room temperature.

-

Storage: Store the mixture in a tightly sealed vial, protected from light.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each component.

Protocol for the Characterization of the Liquid Crystal Mixture

3.2.1. Determination of Phase Transition Temperatures

-

Differential Scanning Calorimetry (DSC):

-

Hermetically seal a small amount (typically 5-10 mg) of the liquid crystal mixture in an aluminum pan.

-

Place the pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point.

-

Cool the sample at the same rate to a temperature below the expected melting point.

-

Perform a second heating scan to observe the phase transitions. The melting point (crystal to nematic) and clearing point (nematic to isotropic) will appear as endothermic peaks on the thermogram.

-

-

Polarized Optical Microscopy (POM):

-

Place a small drop of the liquid crystal mixture on a clean glass slide and cover it with a coverslip.

-

Place the slide on a hot stage attached to a polarized light microscope.

-

Heat the sample and observe the changes in texture. The transition from the crystalline solid to the nematic phase will be marked by the appearance of a characteristic nematic texture (e.g., schlieren or marbled). The transition to the isotropic phase will be indicated by the field of view becoming dark.

-

Cool the sample from the isotropic phase to observe the formation of the nematic phase.

-

3.2.2. Measurement of Birefringence (Δn)

The birefringence of the liquid crystal mixture can be measured using an Abbe refractometer equipped with a polarizer.

-

Calibrate the Abbe refractometer according to the manufacturer's instructions.

-

Place a small drop of the liquid crystal mixture on the prism of the refractometer.

-

Use a rubbed polyimide-coated glass slide or a similar alignment layer to orient the liquid crystal molecules parallel to the prism surface.

-

Measure the refractive index for light polarized parallel to the alignment direction (n_e, the extraordinary refractive index).

-

Measure the refractive index for light polarized perpendicular to the alignment direction (n_o, the ordinary refractive index).

-

Calculate the birefringence using the formula: Δn = n_e - n_o.

Data Presentation and Interpretation

Table 1: Representative Properties of Liquid Crystal Components

| Component Type | Example Structure | Key Properties |

| High-Δn Core | Fluorinated Phenyl Tolane | High Birefringence, High Clearing Point |

| High-Δn Core | Isothiocyanato Terphenyl | High Birefringence, Positive Δε |

| Low-Viscosity Diluter | Fluorinated Biphenyl Olefin | Low Melting Point, Low Viscosity |

Table 2: Properties of a Formulated High-Birefringence Mixture

| Property | Value |

| Melting Point (T_m) | -10 °C |

| Clearing Point (T_c) | 95 °C |

| Birefringence (Δn at 589 nm) | 0.35 |

| Dielectric Anisotropy (Δε at 1 kHz) | +10.5 |

| Rotational Viscosity (γ_1) | 150 mPa·s |

Visualizations

Caption: Key factors influencing high birefringence and the effects of fluorination.

Caption: Workflow for the formulation and characterization of a high-birefringence liquid crystal mixture.

Conclusion

The preparation of high-birefringence liquid crystal mixtures is a systematic process that begins with the rational design of molecular structures and culminates in the precise formulation and characterization of multi-component systems. Fluorinated phenols and their derivatives serve as versatile building blocks for creating mesogens with tailored properties. By combining high-birefringence core components with low-viscosity diluters, it is possible to formulate advanced liquid crystal materials with the performance characteristics required for next-generation photonic and display applications. The protocols and principles outlined in this document provide a solid foundation for researchers and scientists working in the field of liquid crystal materials development.

References

- SPIE Digital Library. (n.d.). High birefringence liquid crystals for photonic applications.

-

Dąbrowski, R., et al. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. [Link]

-

Li, Q., et al. (2020). High-birefringence nematic liquid crystal for broadband THz applications. Liquid Crystals, 47(12), 1739-1748. [Link]

-

Khan, M. A., et al. (2024). New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. Crystals, 14(7), 589. [Link]

-

Chen, P., et al. (2024). Ferroelectric Nematic Liquid Crystals Showing High Birefringence. Advanced Science, 11(20), 2401431. [Link]

-

Dąbrowski, R., et al. (2013). High Birefringence Liquid Crystals Mixtures and their Selected Applications. Molecular Crystals and Liquid Crystals, 589(1), 1-20. [Link]

-

Chen, R., et al. (2023). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Liquid Crystals, 50(1), 1-11. [Link]

-

Żurowska, M., et al. (2020). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 124(10), 2038-2049. [Link]

-